2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile
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Overview
Description
2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile typically involves the reaction of 4-methylbenzothiazole with acetonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a monoamine oxidase inhibitor, which could be useful in treating neurodegenerative disorders like Parkinson’s disease.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is investigated for its antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile in medicinal applications involves the inhibition of monoamine oxidase enzymes. These enzymes are responsible for the oxidative deamination of neurotransmitters. By inhibiting these enzymes, the compound can increase the levels of neurotransmitters in the brain, potentially alleviating symptoms of neurodegenerative and psychiatric disorders .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzothiazole: Similar structure but lacks the acetonitrile group.
4-Methylbenzothiazole: Similar structure but lacks the acetonitrile group.
Benzothiazole: The parent compound without the methyl and acetonitrile substituents.
Uniqueness
2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile is unique due to the presence of both the methyl and acetonitrile groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its potential as a monoamine oxidase inhibitor and its utility in materials science applications .
Properties
IUPAC Name |
2-(4-methyl-1,3-benzothiazol-2-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c1-7-3-2-4-8-10(7)12-9(13-8)5-6-11/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYWTRVSBVTCRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50612470 |
Source
|
Record name | (4-Methyl-1,3-benzothiazol-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50612470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157764-01-7 |
Source
|
Record name | (4-Methyl-1,3-benzothiazol-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50612470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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